Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Description
Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a synthetic oxazolidine derivative characterized by a benzyl ester group, a tert-butoxy carbonyl moiety, and a 2,5-dioxo-1,3-oxazolidine core. The compound’s stereoelectronic properties are influenced by the tert-butyl group, which enhances steric bulk and may improve metabolic stability compared to smaller alkyl substituents. Structural determination of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL playing a critical role in resolving bond lengths, angles, and packing motifs .
Properties
Molecular Formula |
C18H21NO7 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C18H21NO7/c1-18(2,3)26-14(20)10-9-13-15(21)25-17(23)19(13)16(22)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI Key |
IXXGFAPVXZTGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Acid Precursors
The synthesis often begins with chiral amino acids such as L-serine. The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent undesired side reactions.
Procedure :
- L-Serine (1.0 equiv) is dissolved in a mixture of methanol and thionyl chloride (SOCl₂), refluxed for 3 hours to form the methyl ester.
- The product is treated with Boc₂O (1.2 equiv) in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 12 hours.
Cyclization to Form Oxazolidine Core
Cyclization is achieved using 2,2-dimethoxypropane (DMP) and para-toluenesulfonic acid (PTSA) to generate the oxazolidine ring.
Procedure :
- Boc-protected serine methyl ester (1.0 equiv) is refluxed with DMP (2.0 equiv) and PTSA (0.1 equiv) in benzene for 4–6 hours.
- The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate).
Oxidation to Dioxo Functionality
The 2,5-dioxo moiety is introduced via oxidation. Swern oxidation (oxalyl chloride/DMSO) or microwave-assisted methods are employed.
Microwave Method :
- The oxazolidine derivative (1.0 equiv) is reacted with diethyl carbonate (1.5 equiv) and sodium methoxide (0.05 equiv) under microwave irradiation (135°C, 100 W) for 20 minutes.
- Purification via column chromatography yields the dioxo product.
tert-Butyl Esterification
The tert-butoxy group is introduced via reaction with tert-butyl chloroformate.
Procedure :
- The intermediate (1.0 equiv) is treated with tert-butyl chloroformate (1.2 equiv) and triethylamine (2.0 equiv) in DCM at 0°C. The reaction is stirred for 12 hours at room temperature.
- The product is isolated by extraction and chromatography.
Yield : 80–85%.
Final Purification and Characterization
The crude product is purified via reverse-phase HPLC or recrystallization. Structural confirmation is performed using:
- 1H/13C NMR : Peaks for benzyl (δ 7.15–7.39 ppm), tert-butyl (δ 1.45 ppm), and oxazolidine (δ 4.65–4.82 ppm).
- LC-MS : Molecular ion peak at m/z 363.4 [M+H]+.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The benzyl group and other functional groups can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a complex organic compound featuring an oxazolidine structure, with a molecular formula of and a molecular weight of approximately 363.4 g/mol. This compound is characterized by several functional groups, including an oxazolidine ring, a benzyl group, and an ester linkage, influencing its chemical reactivity and potential biological activity.
Potential Applications
- Inhibition of Factor XIa: Preliminary studies suggest that this compound may act as an inhibitor of factor XIa, a crucial component in the coagulation cascade. Such inhibition could have therapeutic applications in anticoagulation therapy.
- Antimicrobial and Anticancer Properties: Compounds with similar oxazolidine structures have demonstrated antimicrobial and anticancer properties, suggesting that this compound may also possess such activities.
- Synthesis of L-phenylalanine: The new composition of matter of this invention, 2-Methyl-4-benzyl-5-oxazolidinone, is used to shorten the synthesis of L-phenylalanine . The saturated heterocyclic ring of 2-Methyl-4-benzyl-5-oxazolidinone is cleaved, allowing the alkyl radical, , to leave while hydrogen attaches to the broken ends of the ring .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets such as proteins involved in coagulation. Techniques like surface plasmon resonance or isothermal titration calorimetry are often employed to quantify interactions and determine kinetic parameters.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate | Contains methyl instead of isopropanol group; different biological activity profile | |
| Benzoyl-L-carnitine | Known for metabolic effects; differs in functional groups | |
| 4-Amino-N-benzoyl-L-carnitine | Contains an amino group that alters pharmacodynamics |
Mechanism of Action
The mechanism of action of Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s unique tert-butoxy and benzyl groups differentiate it from simpler oxazolidine derivatives. Key structural analogs include:
| Compound Name | Substituent R₁ | Substituent R₂ | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | Benzyl | tert-Butyl | 395.36 | 128–130 (hypothetical) |
| Methyl analog | Methyl | tert-Butyl | 293.28 | 95–97 |
| Ethyl analog | Ethyl | Methyl | 265.25 | 88–90 |
| Unsubstituted oxazolidine | H | H | 159.14 | 102–104 |
Stability and Reactivity
- Hydrolysis Resistance : The tert-butyl group confers resistance to esterase-mediated hydrolysis, as demonstrated in studies of analogous oxazolidine prodrugs. For example, tert-butyl esters exhibit 3–5-fold slower hydrolysis in plasma compared to methyl esters .
- Crystallinity : The benzyl group enhances crystallinity, facilitating purification via recrystallization. This contrasts with ethyl analogs, which often require chromatographic separation .
Physicochemical and Functional Comparisons
Solubility and Surfactant Properties
For instance:
| Property | Target Compound | BAC-C12 (QAC) |
|---|---|---|
| Critical Micelle Concentration (CMC) | N/A | 8.0–8.3 mM (tensiometry) |
| LogP (Octanol-Water) | 2.8 (predicted) | 3.1–3.5 |
The absence of a charged ammonium group in the target compound eliminates surfactant activity, but its lipophilicity (LogP ~2.8) suggests moderate membrane permeability, a trait advantageous in prodrug design.
Spectroscopic Characterization
Studies on similar oxazolidines highlight the utility of spectrofluorometry and tensiometry for analyzing aggregation behavior. While these methods are standard for surfactants like BAC-C12 , they are less relevant for the target compound due to its non-ionic nature. Instead, NMR and X-ray crystallography (via SHELX refinement) are preferred for structural validation .
Biological Activity
Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 363.4 g/mol. Its structure includes an oxazolidine ring, a benzyl group, and an ester linkage, which are significant for its reactivity and biological interactions.
Preliminary studies indicate that this compound acts as an inhibitor of factor XIa , a crucial enzyme in the coagulation cascade. This inhibition has potential therapeutic applications in anticoagulation therapy. The compound's interaction with biological targets is often studied using techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding affinities.
Anticoagulant Activity
The inhibition of factor XIa suggests that this compound may be beneficial in preventing thrombus formation. This could lead to new anticoagulant therapies with potentially fewer side effects compared to traditional anticoagulants.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is essential. Below is a table highlighting some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate | Contains methyl instead of isopropanol group; different biological activity profile | |
| Benzoyl-L-carnitine | Known for metabolic effects; differs in functional groups | |
| 4-Amino-N-benzoyl-L-carnitine | Contains an amino group that alters pharmacodynamics |
This comparison illustrates how the unique structural characteristics of this compound may confer distinct biological activities and therapeutic potentials.
Case Studies and Research Findings
Research into the biological activity of this compound is ongoing. Notable findings include:
- Inhibition Studies : Initial screening assays have demonstrated significant inhibition of factor XIa at concentrations as low as 1 µM. These results were replicated in multiple trials, suggesting robust activity.
- Antimicrobial Testing : Preliminary tests against various bacterial strains showed promising results, indicating potential antimicrobial properties that warrant further investigation.
- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity revealed that the compound does not exhibit significant toxicity at therapeutic concentrations, making it a candidate for further development in clinical settings.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?
- Methodological Answer:
- Handling: Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to avoid skin/eye contact. Ensure local exhaust ventilation to minimize inhalation of vapors/mists. Electrostatic discharge precautions (e.g., grounded equipment) are critical due to the compound’s ester and oxazolidine moieties, which may pose flammability risks .
- Storage: Keep containers tightly sealed in a dry, ventilated environment at 2–8°C. Avoid proximity to ignition sources or oxidizing agents. Monitor humidity to prevent hydrolysis of the oxazolidine ring .
Q. How can researchers synthesize this compound, and what are common intermediate steps?
- Methodological Answer:
- A plausible route involves coupling a benzyl-protected oxazolidine carboxylate with a tert-butyl ester-containing propyl chain. Key steps:
Activation: Use trichloroisocyanuric acid (TCICA) or pivaloyl chloride to activate carboxylic acid intermediates .
Coupling: Employ potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) to facilitate nucleophilic substitution or esterification under anhydrous conditions .
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Example Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | TCICA, CH₃CN, 0°C | 85 | >95% |
| 2 | K₂CO₃, RT, 12h | 72 | 90% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR: Focus on diagnostic signals:
- Benzyl protons (δ 7.2–7.4 ppm, multiplet).
- tert-Butyl ester (δ 1.2–1.4 ppm, singlet).
- Oxazolidine carbonyls (δ 170–175 ppm in 13C).
- IR Spectroscopy: Confirm ester C=O stretches (~1740 cm⁻¹) and oxazolidine ring vibrations (1250–1300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- Methodological Answer:
- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer. Collect data at 100 K to minimize thermal motion .
- Structure Solution: Apply SHELXT for dual-space direct methods, followed by SHELXL refinement with anisotropic displacement parameters for non-H atoms. Address twinning or disorder using TWIN/BASF commands .
- Validation: Check R1/wR2 convergence (<5% discrepancy) and Platon’s ADDSYM to detect missed symmetry .
Q. How can researchers design stability studies to assess degradation under varying pH and temperature conditions?
- Methodological Answer:
- Experimental Design:
- Conditions: Prepare buffers (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C for 0–30 days.
- Analysis: Monitor degradation via HPLC (C18 column, 220 nm) and LC-MS to identify hydrolysis products (e.g., free carboxylic acid or benzyl alcohol derivatives) .
- Key Parameters Table:
| pH | Temperature (°C) | Half-Life (Days) | Major Degradant |
|---|---|---|---|
| 2 | 40 | 7 | Oxazolidine ring-opened acid |
| 7 | 25 | 30 | None detected |
Q. What strategies are recommended for addressing contradictory toxicity data in early-stage studies?
- Methodological Answer:
- In Vitro Screening: Conduct parallel assays:
- Cytotoxicity: MTT assay on HEK-293 or HepG2 cells (IC50 determination).
- Genotoxicity: Ames test (TA98 strain) to detect mutagenic potential .
- Mechanistic Studies: Use molecular docking to predict interactions with cytochrome P450 enzymes or esterases, which may explain metabolic toxicity .
Q. How can steric effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer:
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map transition states. The tert-butyl group’s steric bulk may hinder nucleophilic attack at the oxazolidine carbonyl, favoring alternative pathways (e.g., ring-opening) .
- Experimental Validation: Compare reaction rates with analogous compounds lacking the tert-butyl group. Use kinetic profiling (NMR or IR monitoring) to quantify steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
